

Merigolix: A Technical Guide to its Physicochemical Properties for Research Applications

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Compound of Interest		
Compound Name:	Merigolix	
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Introduction

Merigolix, also known by its developmental codes SKI2670, TU2670, NCE403, and HS10518, is a potent, orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It is under investigation for the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids.[2][3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of **Merigolix**, its mechanism of action, and relevant experimental protocols to support its application in research and drug development.

Physicochemical Properties of Merigolix

A summary of the key physicochemical properties of **Merigolix** is presented below. It is important to note that while some properties are definitive, others are computationally predicted due to the limited availability of publicly accessible experimental data.



Property	Value	Source
IUPAC Name	4-[[(1R)-2-[1-[[2-fluoro-6- (trifluoromethyl)phenyl]methyl]- 2,4-dioxo-1'-[[5- (trifluoromethyl)furan-2- yl]methyl]spiro[7H-furo[3,4- d]pyrimidine-5,4'-piperidine]-3- yl]-1- phenylethyl]amino]butanoic acid	PubChem
Molecular Formula	C36H35F7N4O6	PubChem
Molecular Weight	752.7 g/mol	PubChem
CAS Number	1454272-94-6	Benchchem
Appearance	Solid	CymitQuimica
XLogP3 (Predicted)	1.7	PubChem
Hydrogen Bond Donors (Predicted)	2	GPCRdb
Hydrogen Bond Acceptors (Predicted)	9	GPCRdb
Rotatable Bonds (Predicted)	12	GPCRdb
pKa (Predicted)	Not publicly available	
Aqueous Solubility (Predicted)	Not publicly available	_

Mechanism of Action: GnRH Receptor Antagonism

Merigolix functions as a competitive antagonist at the GnRH receptor, which is a G protein-coupled receptor (GPCR) located on the gonadotropic cells of the pituitary gland. By binding to the GnRH receptor, **Merigolix** prevents the endogenous GnRH from binding and initiating the downstream signaling cascade. This blockade leads to a rapid and dose-dependent suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)

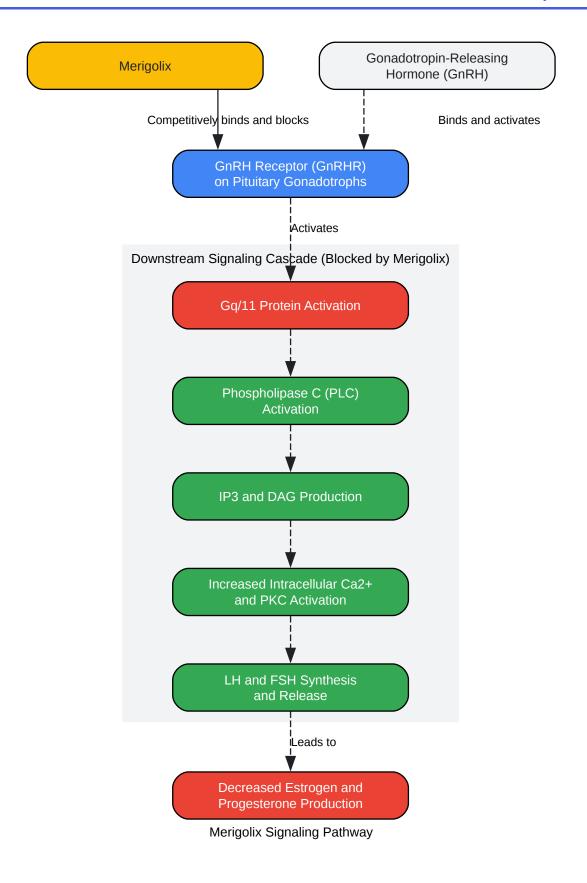


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from the pituitary. The reduction in circulating gonadotropins, in turn, suppresses the production of gonadal steroids, including estrogen and progesterone, which are key drivers in the pathophysiology of endometriosis and uterine fibroids.





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Caption: GnRH Receptor Antagonism by Merigolix.



Experimental Protocols

Due to the proprietary nature of drug development, specific experimental protocols for **Merigolix** are not publicly available. However, the following section outlines a representative methodology for a key experiment in the characterization of a GnRH receptor antagonist.

In Vitro GnRH Receptor Binding Affinity Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like **Merigolix** for the GnRH receptor.

- 1. Materials and Reagents:
- Cell Line: A stable cell line expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
- Radioligand: A radiolabeled GnRH analog with high affinity for the receptor (e.g., [125]-labeled GnRH agonist or antagonist).
- Test Compound: Merigolix, dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: A high concentration of a non-radiolabeled GnRH analog.
- Assay Buffer: e.g., Tris-HCl buffer with bovine serum albumin (BSA) and protease inhibitors.
- Scintillation Cocktail and Vials.
- Filtration Apparatus.
- 2. Cell Membrane Preparation:
- Culture the GnRH receptor-expressing cells to a high density.
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.



- Wash the membrane pellet and resuspend it in the assay buffer.
- Determine the protein concentration of the membrane preparation.
- 3. Binding Assay:
- In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.
- Add a fixed concentration of the radioligand to each well.
- Add varying concentrations of the test compound (Merigolix) to the wells.
- For determining non-specific binding, add a high concentration of the non-radiolabeled GnRH analog to a set of wells.
- Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
- 4. Separation and Detection:
- Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
- Wash the filters with cold assay buffer to remove any unbound radioligand.
- Place the filters in scintillation vials with a scintillation cocktail.
- Measure the radioactivity in each vial using a scintillation counter.
- 5. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

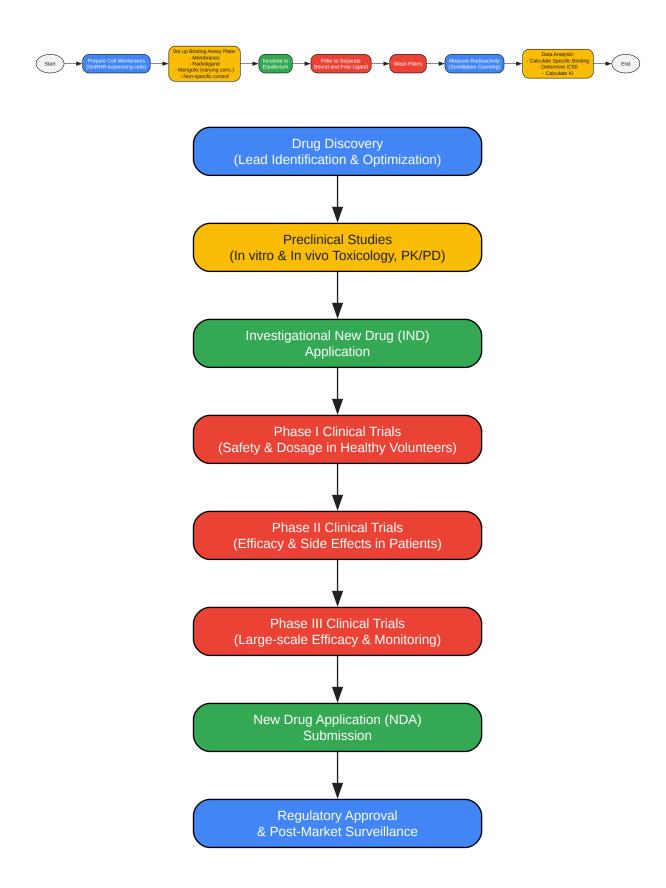






• Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.





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